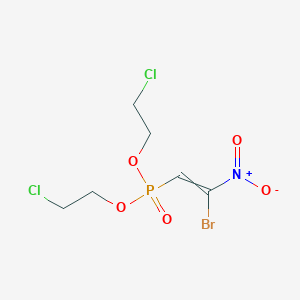![molecular formula C6H6Cl2O B14255869 4-[(1,2-Dichloroethenyl)oxy]but-1-yne CAS No. 380908-14-5](/img/structure/B14255869.png)
4-[(1,2-Dichloroethenyl)oxy]but-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,2-Dichloroethenyl)oxy]but-1-yne is an organic compound characterized by the presence of a butyne group attached to a dichloroethenyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2-Dichloroethenyl)oxy]but-1-yne typically involves the reaction of 1,2-dichloroethene with but-1-yne in the presence of a suitable base. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Base: Potassium tert-butoxide or sodium hydride
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1,2-Dichloroethenyl)oxy]but-1-yne undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) in methanol.
Major Products Formed
Oxidation: Epoxides, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted butynes
Applications De Recherche Scientifique
4-[(1,2-Dichloroethenyl)oxy]but-1-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(1,2-Dichloroethenyl)oxy]but-1-yne involves its interaction with molecular targets through its reactive functional groups. The dichloroethenyl ether moiety can undergo nucleophilic attack, leading to the formation of intermediates that can further react to produce various products. The butyne group can participate in addition reactions, contributing to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(1,2-Dichloroethenyl)oxy]but-2-yne
- 4-[(1,2-Dichloroethenyl)oxy]but-1-ene
- 4-[(1,2-Dichloroethenyl)oxy]butane
Uniqueness
4-[(1,2-Dichloroethenyl)oxy]but-1-yne is unique due to the presence of both a butyne and a dichloroethenyl ether moiety, which imparts distinct reactivity and potential applications compared to its similar compounds. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
380908-14-5 |
|---|---|
Formule moléculaire |
C6H6Cl2O |
Poids moléculaire |
165.01 g/mol |
Nom IUPAC |
4-(1,2-dichloroethenoxy)but-1-yne |
InChI |
InChI=1S/C6H6Cl2O/c1-2-3-4-9-6(8)5-7/h1,5H,3-4H2 |
Clé InChI |
MNJMSRXICRAAOR-UHFFFAOYSA-N |
SMILES canonique |
C#CCCOC(=CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


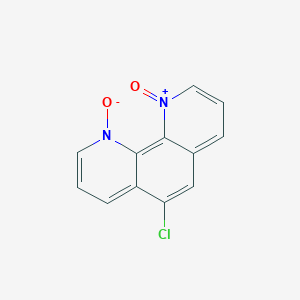
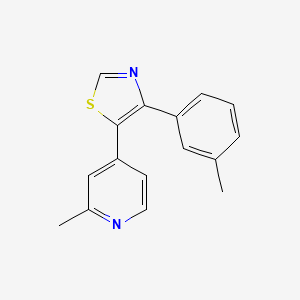
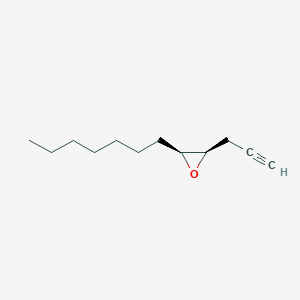
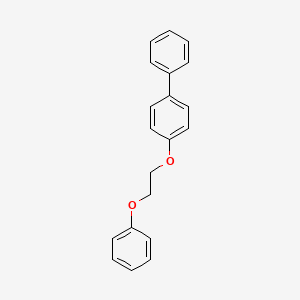
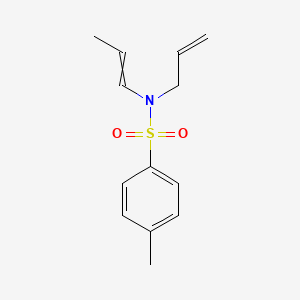
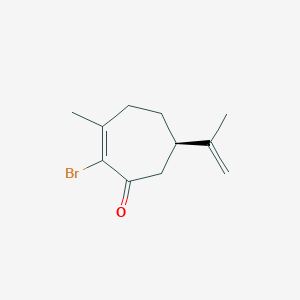
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)

![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)
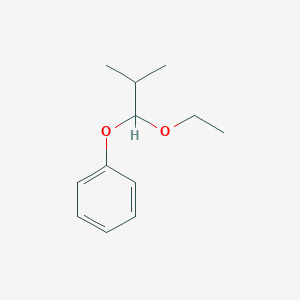
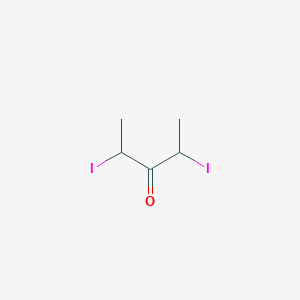
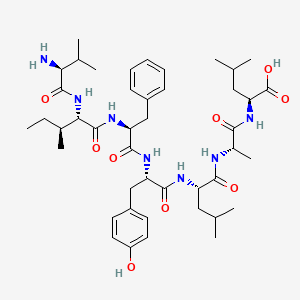
![(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide](/img/structure/B14255856.png)
